
4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring substituted with a chlorophenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 4-chlorophenol with tetrahydropyran-4-carboxylic acid. The reaction is facilitated by the use of a base such as sodium hydroxide or potassium carbonate, which deprotonates the phenol, allowing it to act as a nucleophile. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-carboxylic acid: A simpler analog without the chlorophenoxy group.
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a methoxy group instead of a chloro group.
4-((4-(4-Chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid: Contains a phenylthio group in addition to the chlorophenoxy group
Uniqueness
4-((4-Chlorophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the chlorophenoxy and tetrahydropyran moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C13H15ClO4 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C13H15ClO4/c14-10-1-3-11(4-2-10)18-9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
InChI Key |
KGFUJTNOAPNHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)

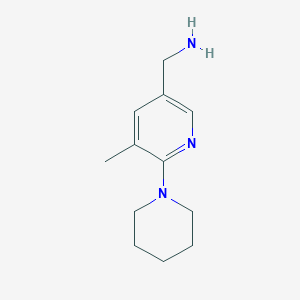

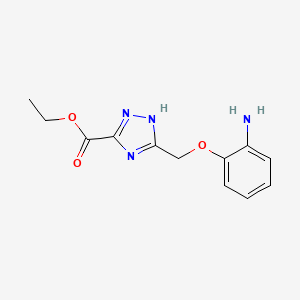
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
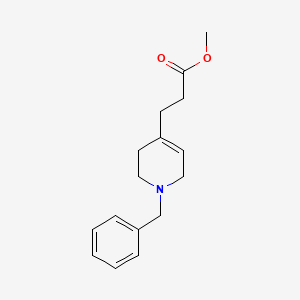
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
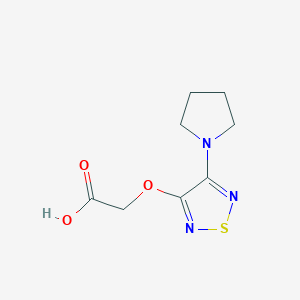
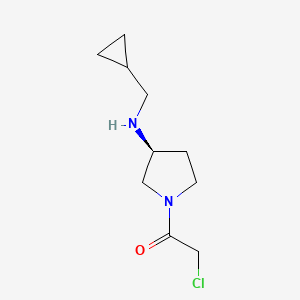

![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)

